2-Ethyl-4,5-dimethyloxazole
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of different starting materials and reagents to produce substituted pyrazoles and isoxazoles. For example, one paper describes the synthesis of a pyrazole derivative through a 3+2 annulation method using (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Another paper details the synthesis of an ethyl thiazole-4-carboxylate derivative via reaction with ethyl bromopyruvate . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate is described, showcasing a method for functionalizing isoxazole derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction studies. The papers report on the crystal structures, including space group, unit cell parameters, and stabilization interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, such as density functional theory (DFT), are employed to optimize molecular geometries and compare them with experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. For instance, the Willgerodt-Kindler reaction is used to transform 4-acetyl isoxazole derivatives into homologated methyl esters . Another study describes the use of a reagent for the facile synthesis of ring-fused pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate . The reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to produce isoxazolecarboxylates is also discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are analyzed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Theoretical studies provide additional insights into the properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis . Some compounds are also evaluated for their biological activities, such as antioxidant susceptibilities and fungicidal activities .
Scientific Research Applications
Synthesis and Structural Analysis
- 2-Ethyl-4,5-dimethyloxazole and its derivatives are often synthesized for their potential biological activities. For example, the synthesis of certain benzimidazole derivatives, including 2-Ethyl-4,5-dimethyloxazole components, has been conducted for use as antihistaminic and antimicrobial agents (Ozbey, Kuş, & Göker, 2001).
Biomedical Applications
- New compounds featuring 2-Ethyl-4,5-dimethyloxazole structures have been explored for their biomedical applications. Notably, derivatives of this compound have shown potential in antimicrobial studies, providing a basis for developing new antibacterial and antifungal treatments (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Transformations and Derivatives
- Research on 2-Ethyl-4,5-dimethyloxazole also includes its transformations into various derivatives. For instance, studies have shown the conversion of related compounds into different chemical structures, revealing versatile applications in chemical synthesis (Zhang, Yan, & Zhang, 2006).
Potential in Photonic Applications
- The derivatives of 2-Ethyl-4,5-dimethyloxazole have been studied for their use in photonic devices, such as in the development of materials with nonlinear optical properties. These studies contribute to the understanding of materials suitable for photonic applications and the development of new technologies in this field (Nair et al., 2022).
Inhibition Studies in Biochemistry
- 2-Ethyl-4,5-dimethyloxazole has been used in studies investigating the inhibition of biochemical processes. For example, its efficacy in inhibiting heme synthesis in vitro was explored, demonstrating its potential role in biochemical research and its implications in understanding various biological processes (Abbott & Dodson, 1954).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4,5-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYOFVYHDBWYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068885 | |
Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Burnt roasted aroma | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
60.00 °C. @ 18.00 mm Hg | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Slightly soluble in oils, Soluble (in ethanol) | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.474-1.480 | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Ethyl-4,5-dimethyloxazole | |
CAS RN |
53833-30-0 | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53833-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2-ethyl-4,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4,5-dimethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-4,5-DIMETHYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W53S23NG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethyl-4,5-dimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
This review attempts to present and discuss the current status of oxazoles and oxazolines relative to foods. Special emphasis is placed on their occurrences in foods, sensory …
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